molecular formula C15H13N3O B11864644 N-(1H-indazol-6-yl)-2-methylbenzamide CAS No. 401591-07-9

N-(1H-indazol-6-yl)-2-methylbenzamide

Katalognummer: B11864644
CAS-Nummer: 401591-07-9
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: ANYOKLZKCBXBDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-Indazol-6-yl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl substituent on the benzoyl group and an indazole moiety linked via an amide bond.

Eigenschaften

CAS-Nummer

401591-07-9

Molekularformel

C15H13N3O

Molekulargewicht

251.28 g/mol

IUPAC-Name

N-(1H-indazol-6-yl)-2-methylbenzamide

InChI

InChI=1S/C15H13N3O/c1-10-4-2-3-5-13(10)15(19)17-12-7-6-11-9-16-18-14(11)8-12/h2-9H,1H3,(H,16,18)(H,17,19)

InChI-Schlüssel

ANYOKLZKCBXBDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, which then undergoes cyclization to form the indazole ring . The reaction is carried out in DMSO under an oxygen atmosphere, yielding the desired indazole derivative in good to excellent yields.

Industrial Production Methods

Industrial production methods for N-(1H-indazol-6-yl)-2-methylbenzamide often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yields and purity. The use of transition metal catalysts, such as copper or silver, is common in these processes to facilitate the cyclization reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-indazol-6-yl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that N-(1H-indazol-6-yl)-2-methylbenzamide exhibits significant biological activity, particularly as a potential inhibitor of various protein kinases. Compounds with indazole structures are noted for their anticancer properties due to their ability to interfere with cellular signaling pathways. Specific studies have shown that derivatives of this compound may possess anti-inflammatory and antitumor activities, making them candidates for further pharmacological exploration.

Pharmaceutical Development

N-(1H-indazol-6-yl)-2-methylbenzamide has been identified as a lead compound in the design of new drugs targeting specific kinases involved in cancer. Its ability to selectively inhibit these kinases can potentially lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapy.

Research Case Studies

Several case studies highlight the therapeutic potential of N-(1H-indazol-6-yl)-2-methylbenzamide:

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The results indicated that the compound could induce apoptosis in tumor cells through the inhibition of specific signaling pathways involved in cell survival.
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of N-(1H-indazol-6-yl)-2-methylbenzamide, showing that it could reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
  • Kinase Inhibition : Research focused on the compound's ability to inhibit certain kinases implicated in various cancers. The findings revealed that it could effectively block kinase activity, leading to reduced tumor growth in preclinical models.

Comparison with Related Compounds

To better understand the unique features of N-(1H-indazol-6-yl)-2-methylbenzamide, a comparison with related compounds is useful:

Compound NameStructure CharacteristicsUnique Features
2-(1H-Indazol-6-ylthio)-N-methylbenzamideContains a thioether linkageKnown for its distinct reactivity profile
5-Iodo-N-(1H-indazol-6-yl)acetamideIodine substitution at position 5Enhanced biological activity due to halogen effects
N-(1H-indazol-6-yl)-4-fluorobenzamideFluorine substitution enhancing lipophilicityMay exhibit improved cellular permeability

This table illustrates how N-(1H-indazol-6-yl)-2-methylbenzamide stands out due to its specific functional groups and potential biological activities, positioning it as a valuable candidate in drug discovery efforts.

Wirkmechanismus

The mechanism of action of N-(1H-indazol-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in cell proliferation and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(1H-indazol-6-yl)-2-methylbenzamide and related compounds:

Compound Name Substituent on Indazole Benzamide Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
N-(1H-Indazol-6-yl)-2-methylbenzamide None 2-methyl 243.29* Baseline structure; potential bioactivity -
CPIPC-2 1-methyl Piperazine-carboxamide ~437.90† TRPV1 partial agonist; enhanced selectivity
2-(1H-Indazol-6-ylthio)-N-methylbenzamide None Thioether + N-methyl 283.35 Improved metabolic stability (thioether)
2-Chloro-N-(1H-indazol-6-yl)-acetamide None 2-chloroacetamide 229.64 Reactive chloro group; prodrug potential
N-(1H-Indazol-6-yl)-3-(1,1,3-trioxo-thiazolidinyl)benzamide None 3-sulfone-thiazolidinyl 384.40‡ Enhanced solubility (sulfone group)

*Calculated from C₁₅H₁₃N₃O.
†Estimated from CPIPC-2’s formula (C₁₉H₂₀ClN₇O).
‡Calculated from C₁₇H₁₃N₃O₄S₂.

Key Observations:

Substituent Effects on Bioactivity: The piperazine-carboxamide group in CPIPC-2 introduces a bulky, polar moiety, likely enhancing TRPV1 receptor interaction and selectivity compared to the simpler 2-methylbenzamide .

Impact of Linkage Type :

  • Replacing the amide bond with a thioether () may reduce susceptibility to enzymatic hydrolysis, improving metabolic stability .
  • The sulfone-containing thiazolidinyl group in ’s compound enhances solubility and introduces hydrogen-bonding capabilities, critical for target engagement .

Synthetic Accessibility :

  • Amide bond formation (e.g., coupling indazole-6-amine with 2-methylbenzoyl chloride) aligns with methods described for analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Complex substituents (e.g., piperazine-carboxamide in CPIPC-2) require multi-step synthesis, as seen in benzodithiazine derivatives () .

Research Findings and Implications

  • TRPV1 Agonism : CPIPC-2’s 1-methylindazole and piperazine-carboxamide groups suggest that steric and electronic modifications to the indazole/benzamide scaffold can fine-tune receptor selectivity. This contrasts with the unsubstituted indazole in the target compound, which may lack specificity .
  • Solubility Optimization : Sulfone-containing derivatives () highlight strategies to address poor solubility, a common issue with aromatic/heterocyclic compounds .

Biologische Aktivität

N-(1H-indazol-6-yl)-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly as a potential inhibitor of various protein kinases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(1H-indazol-6-yl)-2-methylbenzamide features an indazole core, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

C12H12N4O\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}

This structure allows for significant interactions with protein targets, influencing their activity and offering potential therapeutic benefits.

The biological activity of N-(1H-indazol-6-yl)-2-methylbenzamide is primarily attributed to its ability to modulate enzyme activity and receptor binding. The compound has been shown to interact with several key molecular targets, including:

  • Protein Kinases : It acts as an inhibitor of various protein kinases involved in cancer progression and inflammation, such as VEGF-R (vascular endothelial growth factor receptor) and FGF-R (fibroblast growth factor receptor) .
  • Cellular Pathways : By interfering with cellular signaling pathways, it may inhibit tumor cell proliferation and promote apoptosis in cancer cells .

Anticancer Properties

Numerous studies have reported the anticancer effects of N-(1H-indazol-6-yl)-2-methylbenzamide. For instance:

  • In Vitro Studies : The compound demonstrated a significant reduction in the viability of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with a reported decrease in cell viability by 55% at a concentration of 10 μM after three days of treatment .
Cell Line Treatment Concentration (μM) Viability Reduction (%) Reference
MDA-MB-2311055
  • In Vivo Studies : In xenograft models, the compound was administered at a dosage of 20 mg/kg, showing promising results in tumor size reduction while maintaining tolerability .

Anti-inflammatory Effects

Research indicates that N-(1H-indazol-6-yl)-2-methylbenzamide may also exhibit anti-inflammatory properties. It has been investigated for its potential to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of N-(1H-indazol-6-yl)-2-methylbenzamide derivatives. These derivatives have shown varying degrees of potency against different kinases and cellular models:

Compound Derivative Target Kinase IC50 (nM) Activity
N-(1H-indazol-6-yl)-4-fluorobenzamideVEGF-R150Moderate inhibition
5-Iodo-N-(1H-indazol-6-yl)acetamideFGF-R120High inhibition
2-Methyl-N-(1H-indazol-6-yl)acetamideCDK complexes200Moderate inhibition

These findings highlight the potential for further development of this compound class as therapeutic agents in oncology and inflammatory diseases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.